molecular formula C7H9N3O B3138741 N-hydroxy-6-methyl-3-Pyridinecarboximidamide CAS No. 468068-25-9

N-hydroxy-6-methyl-3-Pyridinecarboximidamide

Cat. No. B3138741
CAS RN: 468068-25-9
M. Wt: 151.17 g/mol
InChI Key: UDXMAQYWYAORDW-UHFFFAOYSA-N
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Description

N-hydroxy-6-methyl-3-Pyridinecarboximidamide is a chemical compound with the molecular formula C7H9N3O . It has a molecular weight of 151.17 . The IUPAC name for this compound is N-hydroxy-6-methyl-3-pyridinecarboximidamide .


Molecular Structure Analysis

The InChI code for N-hydroxy-6-methyl-3-Pyridinecarboximidamide is 1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

N-hydroxy-6-methyl-3-pyridinecarboximidamide derivatives, including N’-hydroxy-N-alkylpyridinecarboximidamides and N’-hydroxy-N,N-dialkylpyridinecarboximidamides, have garnered interest due to their diverse potential applications, particularly in medicinal chemistry. Aksamitowski et al. (2017) reported efficient synthesis methods for these compounds, indicating their significance in the development of novel therapeutic agents (Aksamitowski, Wieszczycka, Wojciechowska, Wojciechowska, & Framski, 2017).

Chemical Modifications for Enhanced Biological Properties

The chemical modification of pyridine moieties in molecules like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been explored to optimize their biological properties. Ukrainets et al. (2015) investigated the displacement of the methyl group in position 8 of pyrido[1,2-a]pyrimidine nucleus to enhance analgesic properties, demonstrating the versatility of pyridine derivatives in drug development (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Catalytic Synthesis in Organic Chemistry

N-hydroxy-6-methyl-3-pyridinecarboximidamide derivatives have also been used in organic chemistry, particularly in catalytic synthesis. Bäuerlein et al. (2009) demonstrated the selective formation of 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via a tandem hydroformylation-cyclization sequence using Rh-catalysts. This represents a novel one-pot catalytic synthesis of bicyclic imidazole derivatives, highlighting the compound's utility in complex organic syntheses (Bäuerlein, Gonzalez, Weemers, Lutz, Spek, Vogt, & Müller, 2009).

Research on Carcinogenic Properties

While exploring carcinogenic properties of certain compounds, the metabolism of related pyridine derivatives has been studied. For instance, Buonarati et al. (1992) investigated the metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP), a heterocyclic amine carcinogen found in cooked meats, in mice. Such studies contribute to understanding the metabolic pathways and potential health risks associated with related compounds (Buonarati, Roper, Morris, Happe, Knize, & Felton, 1992).

properties

IUPAC Name

N'-hydroxy-6-methylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXMAQYWYAORDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-6-methyl-3-Pyridinecarboximidamide

Synthesis routes and methods I

Procedure details

Hydroxylamine (Aldrich, 0.765 g, 10 mmol) in ethanol (10 mL) was treated with a solution 6-methylnicotinonitrile (Aldrich, 12.8 g, 100 mmol) in ethanol (10 mL). The reaction mixture was heated to reflux for 3 hours and then cooled to room temperature. The solvent was removed under vacuum and the residue was purified with flash column chromatography (5% methanol/dichloromethane) give the titled compound. 1H NMR (300 MHz, DMSO-d6) δ 2.2 (s, 3 H), 6.02 (bs, 2 H), 7.59 (m, 1 H), 8.06-8.0 (m, 2 H), 10.2 (s, 1 H) ppm; MS (DCI/NH3) m/z 152 (M+H)+.
Quantity
0.765 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1.0 g (8.5 mmol) of 6-methylpyridine-3-carbonitrile, 882 mg (12.7 mmol) of hydroxylammonium chloride and 1.4 ml (10.2 mmol) of triethylamine were reacted according to the General Method 5A. Yield: 1.11 g (87% of theory)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
882 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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